molecular formula C20H19N3O3 B12173884 N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide

Cat. No.: B12173884
M. Wt: 349.4 g/mol
InChI Key: BROMIALSLSGBIE-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a heterocyclic compound featuring a pyridoindole core fused with an acetamide moiety. This scaffold is structurally related to bioactive molecules targeting neurological disorders, such as Alzheimer’s disease, due to its ability to interact with tau protein aggregates .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-14-6-4-5-13(11-14)21-19(24)20(25)23-10-9-18-16(12-23)15-7-2-3-8-17(15)22-18/h2-8,11,22H,9-10,12H2,1H3,(H,21,24)

InChI Key

BROMIALSLSGBIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

In a representative procedure, 4-methoxy-β-phenethylamine is treated with phosphoryl chloride (POCl₃) in dichloroethane under reflux to generate the dihydroisoquinoline intermediate. Subsequent hydrogenation over palladium-carbon yields the tetrahydro-pyridoindole framework. This method achieves yields of 68–75% but requires strict anhydrous conditions.

Pictet-Spengler Alternative

Condensation of tryptamine derivatives with formaldehyde in acidic media (e.g., HCl/EtOH) forms the tetrahydropyridoindole core. A 2021 study reported 82% yield using microwave-assisted heating at 120°C for 30 minutes.

Acetamide Coupling: 3-Methoxyphenyl Integration

The acetamide side chain is introduced via Schotten-Baumann acylation or carbodiimide-mediated coupling .

Schotten-Baumann Method

Activation of 2-oxoacetic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with 3-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA). This method, adapted from Yu et al. (2018), achieves 92% yield under room-temperature stirring for 2 hours.

Reaction Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature20°C
Reaction Time2 hours
Yield92%

Carbodiimide Coupling

A patent by Radwan et al. (2007) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple 2-oxoacetic acid with 3-methoxyaniline in tetrahydrofuran (THF). This method offers 85% yield but requires longer reaction times (12 hours).

Final Assembly: Integration of Moieties

The pyridoindole core and acetamide side chain are coupled via N-acylation or Ullmann-type reactions .

N-Acylation Protocol

The pyridoindole amine is reacted with the pre-formed 2-oxo-2-(3-methoxyphenyl)acetyl chloride in DCM/TEA. A 2018 study reported 88% yield after 4 hours at 0–5°C, followed by brine washing and Na₂SO₄ drying.

Ullmann Coupling Optimization

A copper-catalyzed Ullmann reaction between the pyridoindole bromide and acetamide derivative in dimethylformamide (DMF) at 110°C achieves 78% yield but necessitates rigorous exclusion of moisture.

Purification and Crystallization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. X-ray diffraction data from Liu et al. (2007) confirms π-π stacking interactions between pyrrole rings (centroid distance: 3.745 Å), aiding in crystalline purity.

Crystallization Parameters :

Solvent SystemEthanol/Water (3:1)
Temperature4°C
Purity Post-Crystallization>99% (HPLC)

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the pyridoindole nitrogen reduce acylation efficiency. Using excess acyl chloride (1.5 eq) mitigates this.

  • Oxidation Sensitivity : The 2-oxoacetamide group is prone to decomposition; reactions require inert atmospheres (N₂/Ar).

  • Scale-Up Limitations : Microwave-assisted methods improve cyclization yields but are less feasible industrially.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Bischler-Napieralski75%8 h$$Moderate
Pictet-Spengler82%0.5 h$$$Low
Schotten-Baumann92%2 h$High
Ullmann Coupling78%12 h$$Moderate

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The pyridoindole framework is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .

Neuroprotective Effects

The neuroprotective potential of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against oxidative stress and inflammation in neuronal cells .

Pharmacological Applications

The pharmacological profile of the compound suggests multiple therapeutic uses.

Antidepressant Properties

Preliminary studies indicate that compounds with similar indole structures may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine could be a mechanism through which this compound exerts its effects .

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound.

Structural Feature Activity Notes
Methoxy groupEnhances lipophilicityImproves bioavailability
Pyridoindole moietyAnticancer activityCritical for biological activity
Acetamide linkageModulates receptor interactionsInfluences binding affinity

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in various experimental models:

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of similar compounds on breast cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

Case Study: Neuroprotection in Animal Models

In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function compared to controls. This supports its potential role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Pyrido[4,3-b]indole Derivatives

  • Compound 27 (): (6,8-Difluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone Key Differences: Replaces the acetamide group with a trifluoromethyl-pyrazole moiety. NMR data revealed a 56:44 ratio of conformational isomers, suggesting flexibility in binding .
  • Compound 30 (): (6-Fluoro-9-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone Key Differences: Incorporates a methyl group at position 9 of the indole ring. Impact: Steric hindrance may reduce binding to larger protein pockets, as evidenced by altered conformational isomer ratios (62:38) .

Pyrimido[5,4-b]indole Derivatives

  • Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Differences: Replaces the pyridoindole core with a pyrimidoindole system and introduces a sulfamoylphenyl group. Impact: The sulfamoyl group enhances hydrogen-bonding capacity, as shown by IR peaks at 1662 cm⁻¹ (C=O stretch) and 95% yield in synthesis .

Substituent Modifications on the Acetamide Moiety

Aromatic Ring Substitutions

  • N-(4-Ethylphenyl) Analog (): Features a 4-ethylphenyl group instead of 3-methoxyphenyl. The compound showed moderate TLR4 binding activity in structural analogs .
  • N-(4-Trifluoromethoxyphenyl) Analog (): Incorporates a trifluoromethoxy group.
    • Impact : Electron-withdrawing effects may stabilize the acetamide carbonyl, as evidenced by a strong C=O IR stretch at 1664 cm⁻¹ in related compounds .

Thioacetamide vs. Oxoacetamide

  • Compound 28 (): N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
    • Key Differences : Replaces the oxo group with a thioether linkage.
    • Impact : Thioacetamide derivatives exhibit altered electronic properties and binding kinetics, with HRMS data confirming stability under physiological conditions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound Pyrido[4,3-b]indole 3-Methoxyphenyl, oxoacetamide N/A N/A N/A
Compound 13b Pyrimido[5,4-b]indole 4-Methoxyphenyl, cyano 274 95 IR: 1662 cm⁻¹ (C=O)
Compound 27 Pyrido[4,3-b]indole 6,8-Difluoro, trifluoromethyl-pyrazole N/A N/A ¹H-NMR: 56:44 conformational ratio

Biological Activity

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Common Name This compound
CAS Number 1246055-96-8
Molecular Formula C20_{20}H19_{19}N3_{3}O3_{3}
Molecular Weight 349.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrido-Indole Core : This is achieved through cyclization of appropriate precursors under specific conditions.
  • Introduction of the Methoxyphenyl Group : Achieved via substitution reactions.
  • Acetylation : The final step involves introducing the acetamide group through acetylation reactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Studies have shown that certain derivatives can inhibit the replication of viruses such as hepatitis C and influenza at low concentrations (IC50 values ranging from 0.20 to 0.35 μM) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Preliminary results indicate that related compounds can inhibit COX enzymes (COX-1 and COX-2), with IC50 values reported between 19.45 μM and 42.1 μM for various derivatives .

Antitubercular Activity

In vitro studies have demonstrated that compounds derived from similar scaffolds show activity against Mycobacterium tuberculosis:

  • Activity Against MTB : Compounds with structural similarities have been effective in inhibiting the growth of drug-resistant strains of MTB .

Case Study 1: Antiviral Evaluation

A study evaluated the antiviral efficacy of a series of pyrido-indole derivatives against various viral strains. The results indicated that some compounds displayed potent inhibitory effects on viral replication pathways.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives related to this compound. The study utilized RT-PCR to assess mRNA levels of inflammatory markers (iNOS and COX enzymes), revealing significant downregulation in treated cells compared to controls.

Q & A

Basic: What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step organic reactions , starting with the formation of the pyridoindole core followed by functionalization with acetamide and methoxyphenyl groups. Key steps include:

  • Condensation reactions to assemble the heterocyclic core, often requiring bases (e.g., NaOH) and polar aprotic solvents like dimethylformamide (DMF) .
  • Thioether or sulfanyl group incorporation via nucleophilic substitution, optimized at 60–80°C for 6–12 hours to maximize yield .
  • Final amide coupling using activating agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
    Critical parameters : Temperature control (±2°C), solvent purity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield and purity .

Basic: Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • 1H/13C NMR : Essential for verifying the pyridoindole core, methoxyphenyl substituents, and acetamide linkage. Aromatic protons in the indole ring appear as doublets at δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyridoindole system and confirms intramolecular hydrogen bonding patterns .

Advanced: How can researchers resolve discrepancies in biological activity data observed across different in vitro assays for this compound?

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) and validate cell line viability (e.g., MTT assays) to rule out cytotoxicity artifacts .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation, which may cause false negatives in enzyme inhibition assays .
  • Dose-response curves : Perform 8–12-point IC50 measurements to account for batch-to-batch variability in compound purity .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target phosphorylation inhibition .

Advanced: What strategies are effective in optimizing the yield and purity during the multi-step synthesis of this compound?

  • Stepwise monitoring : Use TLC or HPLC after each reaction to isolate intermediates and minimize side products .
  • Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for non-polar intermediates and preparative HPLC (C18 column, acetonitrile/water) for polar final products .
  • Acid-base workup : Extract unreacted starting materials using 1M HCl or NaHCO3, particularly after amide coupling steps .
  • Crystallization : Recrystallize the final product from ethanol/water (7:3 v/v) to achieve ≥95% purity, as confirmed by NMR .

Advanced: How should researchers approach the analysis of conflicting data from NMR and X-ray crystallography when determining the compound's conformation?

  • Dynamic vs. static structures : NMR captures solution-state conformers (e.g., rotameric equilibria of the methoxyphenyl group), while X-ray provides a single crystal lattice conformation. Use variable-temperature NMR to identify dynamic processes .
  • DFT calculations : Compare experimental NMR chemical shifts and X-ray bond angles with density functional theory (B3LYP/6-31G*) models to reconcile discrepancies .
  • Hirshfeld surface analysis : Evaluate crystal packing forces (e.g., π-π stacking, H-bonding) that may stabilize non-solution conformations .

Basic: What are the critical functional groups in this compound that influence its reactivity and potential biological interactions?

  • Pyridoindole core : Acts as a planar aromatic system for π-stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Acetamide linker : Participates in hydrogen bonding with residues like Asp86 in PDE5 or Glu285 in COX-2 .
  • Methoxyphenyl group : Enhances lipophilicity (cLogP ~2.8) and modulates metabolic stability via steric hindrance of oxidative demethylation .
  • Carbonyl groups : Serve as electrophilic centers for nucleophilic attack in prodrug strategies (e.g., esterification) .

Advanced: What computational methods can predict the compound's interaction with biological targets, and how should experimental data be integrated?

  • Molecular docking (AutoDock Vina) : Screen against homology models of targets (e.g., serotonin receptors) using flexible ligand docking and MM-GBSA scoring .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability and identify key residue interactions (e.g., salt bridges with Arg112 in 5-HT2A) .
  • QSAR models : Corrogate experimental IC50 values with descriptors like polar surface area (PSA) and H-bond donor count to prioritize analogs .
  • Validation : Cross-check computational predictions with SPR (binding kinetics) and mutational studies (e.g., alanine scanning of predicted contact residues) .

Basic: What are the stability considerations for this compound under different storage and experimental conditions?

  • Solid state : Store at –20°C under argon to prevent oxidation of the indole nitrogen. DSC analysis shows decomposition onset at 210°C .
  • Solution stability : In aqueous buffers (pH 7.4), t1/2 is 48 hours at 25°C; degradation products include hydrolyzed acetamide (detected by LC-MS) .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the methoxyphenyl group (confirmed by UV-Vis at λmax 280 nm) .

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